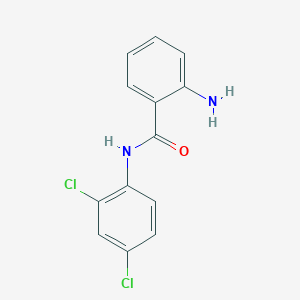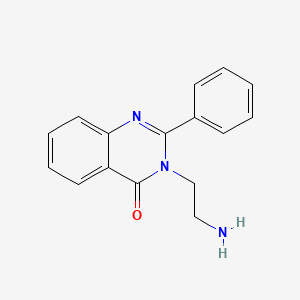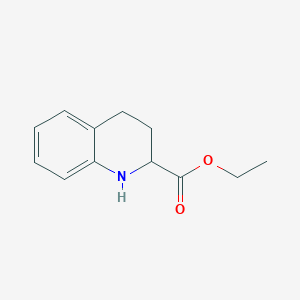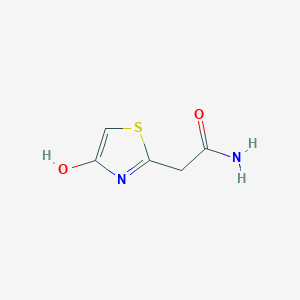
5-Trifluoromethyl-1H-benzimidazole
Overview
Description
5-Trifluoromethyl-1H-benzimidazole is a chemical compound with the molecular formula C8H5F3N2 . It has a molecular weight of 186.14 and is a yellow solid . The IUPAC name for this compound is 5-(trifluoromethyl)-1H-benzimidazole .
Synthesis Analysis
Benzimidazole derivatives, including this compound, have been synthesized using various methods . One method involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . Another method involves base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidazole ring with a trifluoromethyl group attached at the 5-position . The benzimidazole ring is a fused aromatic ring structure that consists of a benzene ring fused to an imidazole ring .
Chemical Reactions Analysis
Benzimidazole, the parent compound of this compound, is a halide- and amine-substituted aromatic compound . It can neutralize acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Physical And Chemical Properties Analysis
This compound is a yellow solid . The storage temperature is 0-5 degrees Celsius .
Scientific Research Applications
Antimicrobial Activities : Benzimidazole derivatives, including those with trifluoromethyl groups, have shown significant antimicrobial activities. They are effective against a range of bacterial and fungal pathogens. For instance, certain benzimidazole derivatives demonstrate strong antibacterial and antifungal activities, potentially more potent than reference drugs like Chloromycin and Fluconazole (Zhang, Lin, Rasheed, & Zhou, 2014).
Antiprotozoal and Antihelminthic Properties : Studies have found that benzimidazole derivatives, including 2-(trifluoromethyl)-1H-benzimidazole, show nanomolar activities against protozoa like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, and also effective against the nematode Trichinella spiralis (Hernández‐Luis et al., 2010).
DNA Topoisomerase Inhibition : Certain benzimidazole compounds, including those with trifluoromethyl groups, have been identified as inhibitors of mammalian DNA topoisomerase I, an enzyme critical in DNA replication and cell division (Alpan, Gunes, & Topçu, 2007).
Applications in Polymer Chemistry : Benzimidazole derivatives with trifluoromethyl groups have been used to synthesize soluble polyimides. These polymers exhibit high thermal stability and low coefficients of thermal expansion, making them suitable for various industrial applications (Choi et al., 2008).
Anticancer Potential : Some benzimidazole compounds, particularly those combined with triazolo-thiadiazoles, have shown promising anticancer activity. These compounds were found to inhibit the growth of various cancer cell lines, indicating their potential as lead compounds in cancer therapy (Husain et al., 2013).
Corrosion Inhibition : Benzimidazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. They demonstrate significant efficiency in protecting steel surfaces, making them valuable in industrial applications (Yadav, Behera, Kumar, & Sinha, 2013).
Anticoagulant Bioactivity : Some benzimidazole fluorinated derivatives have shown potential as anticoagulants, exhibiting inhibitory activity against thrombin. This suggests their utility in developing new therapeutic agents for blood clotting disorders (Haoran, Yujie, Xiaodong, & Yonghong, 2016).
Mechanism of Action
Target of Action
5-Trifluoromethyl-1H-benzimidazole, also known as 6-(Trifluoromethyl)-1H-benzo[d]imidazole, is a derivative of benzimidazole, a class of compounds known for their diverse biological activities Benzimidazole derivatives are known to interact with various cellular targets, including enzymes and receptors, contributing to their wide range of biological activities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some benzimidazole derivatives have been found to inhibit enzymes, block receptors, or interfere with the function of certain proteins .
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways, often as a result of their interaction with cellular targets . These effects can lead to changes in cellular processes and functions, contributing to the compound’s biological activity .
Result of Action
The effects of benzimidazole derivatives can vary widely, depending on their specific targets and mode of action . These effects can include changes in cellular processes, inhibition of growth, or induction of cell death .
Action Environment
Environmental factors such as ph, temperature, and the presence of other compounds can potentially influence the action of benzimidazole derivatives .
Future Directions
Benzimidazole derivatives, including 5-Trifluoromethyl-1H-benzimidazole, have been the subject of extensive research due to their wide range of biological activities . Future research will likely continue to explore the diverse therapeutic applications of these compounds, with a focus on developing more selective, potent, and multi-target anticancer agents .
Biochemical Analysis
Biochemical Properties
5-Trifluoromethyl-1H-benzimidazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function. These interactions are primarily driven by the trifluoromethyl group’s electron-withdrawing properties, which can alter the electronic environment of the binding site .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer), this compound has demonstrated significant anticancer activity by inducing apoptosis and inhibiting cell proliferation . The compound’s impact on gene expression is mediated through its interaction with transcription factors and other regulatory proteins, leading to changes in the expression levels of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can either block the substrate from accessing the active site or alter the enzyme’s conformation, rendering it inactive. Additionally, this compound can modulate gene expression by interacting with DNA or RNA, thereby influencing the transcription and translation processes . The compound’s trifluoromethyl group plays a pivotal role in these interactions by enhancing the binding affinity and specificity for the target biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points to understand its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under physiological conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These effects are consistent with the compound’s role in modulating key signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been observed to exert therapeutic effects without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported . These adverse effects are likely due to the compound’s interaction with off-target proteins and enzymes, leading to unintended biochemical disruptions. The therapeutic window for this compound is therefore narrow, necessitating careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with key enzymes and cofactors. The compound has been shown to inhibit enzymes in the glycolytic pathway, leading to a decrease in glycolytic flux and a subsequent reduction in ATP production . Additionally, this compound can affect the tricarboxylic acid (TCA) cycle by inhibiting enzymes such as succinate dehydrogenase, further impacting cellular energy metabolism. These interactions highlight the compound’s potential as a metabolic modulator in various therapeutic contexts.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters such as P-glycoprotein, which facilitates its uptake and efflux across cellular membranes . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is determined by its interaction with targeting signals and post-translational modifications. The compound has been found to localize predominantly in the cytoplasm and nucleus, where it can exert its effects on gene expression and enzyme activity . In the nucleus, this compound interacts with DNA and transcription factors, modulating the transcriptional machinery. In the cytoplasm, it can bind to various enzymes and proteins, influencing metabolic and signaling pathways.
properties
IUPAC Name |
6-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCHIALSXSAECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325197 | |
| Record name | 5-Trifluoromethyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
326-55-6 | |
| Record name | 5-Trifluoromethyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2-Phenylacetyl)amino]butanoic acid](/img/structure/B1296423.png)






![4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1296437.png)

![5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1296447.png)
